3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride
Descripción
Structural Identification and International Union of Pure and Applied Chemistry Nomenclature
This compound represents a well-defined chemical entity with specific molecular characteristics that distinguish it within the oxazolidinone class. The compound exhibits a molecular formula of C₅H₁₁ClN₂O₂ and possesses a molecular weight of 166.61 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically derived from its structural components, reflecting the presence of an oxazolidinone ring system substituted with a 2-aminoethyl group at position 3, combined with hydrochloride salt formation.
The structural architecture of this compound centers around the oxazolidin-2-one core, which consists of a five-membered heterocyclic ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. The ring system features a carbonyl group at position 2, establishing the characteristic oxazolidinone pharmacophore. The 2-aminoethyl substituent extends from the nitrogen atom at position 3 of the ring, introducing a primary amine functionality that significantly influences the compound's chemical reactivity and potential biological interactions.
Chemical identification parameters provide additional specificity for this compound. The Chemical Abstracts Service registry number 1262773-49-8 serves as a unique identifier within chemical databases. The International Chemical Identifier representation is InChI=1S/C5H10N2O2.ClH/c6-1-2-7-3-4-9-5(7)8;/h1-4,6H2;1H, while the simplified molecular-input line-entry system notation is expressed as C1COC(=O)N1CCN.Cl. These standardized descriptors enable precise identification and database searching across various chemical information systems.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₁ClN₂O₂ |
| Molecular Weight | 166.61 g/mol |
| Chemical Abstracts Service Number | 1262773-49-8 |
| International Union of Pure and Applied Chemistry Name | This compound |
| International Chemical Identifier Key | NOUSUYADGXGEPS-UHFFFAOYSA-N |
The three-dimensional molecular geometry of this compound influences its potential interactions with biological targets. The oxazolidinone ring adopts a nearly planar conformation, while the aminoethyl side chain provides conformational flexibility that may be crucial for molecular recognition processes. The hydrochloride salt formation enhances water solubility compared to the free base form, potentially improving bioavailability characteristics.
Historical Development of Oxazolidinone Derivatives in Medicinal Chemistry
The historical trajectory of oxazolidinone development in medicinal chemistry spans over a century, beginning with fundamental chemical discoveries and evolving into sophisticated pharmaceutical applications. The foundational work dates to 1888, when German chemist Siegmund Gabriel first reported the synthesis of 2-oxazolidinone during investigations of bromoethylamine hydrobromide reactions with silver carbonate. Gabriel's initial characterization established the empirical formula and basic properties, though the compound's therapeutic potential remained unrecognized for decades.
The mid-twentieth century marked a pivotal period in oxazolidinone pharmacological development. In 1956, cycloserine emerged as the first oxazolidinone derivative used in human medicine, specifically targeting tuberculosis treatment. This compound represented a significant breakthrough in antimycobacterial therapy, demonstrating the potential of the oxazolidinone scaffold for infectious disease treatment. Cycloserine's mechanism involved disruption of bacterial cell wall synthesis, establishing precedent for the antimicrobial applications of this chemical class.
The modern era of oxazolidinone antibiotic development began in the 1980s with systematic research programs at major pharmaceutical companies. E.I. du Pont de Nemours & Company initiated comprehensive studies of oxazolidinone derivatives as antimicrobial agents during the 1970s, leading to patent applications describing their effectiveness against bacterial and fungal plant diseases in 1978. The DuPont research team presented detailed descriptions of oxazolidinones as a novel antibiotic class with unique mechanisms of action at the 1987 Interscience Conference on Antimicrobial Agents and Chemotherapy.
| Historical Milestone | Year | Significance |
|---|---|---|
| First 2-oxazolidinone synthesis | 1888 | Gabriel's foundational chemical work |
| Cycloserine introduction | 1956 | First medicinal oxazolidinone |
| DuPont antimicrobial research | 1970s-1980s | Modern pharmaceutical development |
| Linezolid approval | 2000 | First commercially successful oxazolidinone antibiotic |
Pharmacia & Upjohn's research program in the 1990s represented the culmination of oxazolidinone development efforts. Their systematic structure-activity relationship studies led to the identification of two promising candidates: eperezolid and linezolid. Both compounds demonstrated similar safety profiles and antimicrobial activity in preclinical testing, necessitating Phase I clinical trials to distinguish their pharmacokinetic advantages. Linezolid's superior dosing schedule—requiring only twice-daily administration compared to eperezolid's three-times-daily regimen—ultimately determined its selection for further development.
The approval of linezolid by the United States Food and Drug Administration on April 18, 2000, represented a watershed moment in antibiotic development. Linezolid became the first new class of antibiotic to receive approval in two decades, demonstrating exceptional efficacy against multidrug-resistant bacterial infections. This achievement validated the oxazolidinone pharmacophore as a viable foundation for antimicrobial drug discovery and stimulated extensive research into related derivatives.
Position Within the Oxazolidinone Pharmacophore Classification
This compound occupies a specific position within the broader oxazolidinone pharmacophore classification system, which categorizes compounds based on structural features and biological activities. The oxazolidinone pharmacophore encompasses a five-membered heterocyclic ring containing both nitrogen and oxygen atoms, with the 2-oxazolidinone isomer representing the most extensively investigated variant in medicinal chemistry applications. This particular structural arrangement provides the essential framework for biological activity while allowing for diverse substitution patterns that modulate pharmacological properties.
The classification of oxazolidinone derivatives typically follows substitution patterns at key positions around the ring system. The compound under investigation features substitution at position 3 with a 2-aminoethyl group, distinguishing it from other oxazolidinone variants. This substitution pattern places it within the N-alkyl-oxazolidinone subclass, characterized by carbon chain extensions from the ring nitrogen atom. The presence of a terminal amino group on the alkyl chain further refines its classification as an aminoalkyl-oxazolidinone derivative.
Within the context of structure-activity relationships, the 2-aminoethyl substitution at position 3 represents a significant modification from the classical N-aryl-oxazolidinone pattern observed in clinically approved antibiotics. Most therapeutically active oxazolidinones, including linezolid and tedizolid, feature aromatic substituents at position 3, which contribute to their antimicrobial activity through specific interactions with bacterial ribosomes. The alkyl substitution pattern in this compound suggests potential applications beyond traditional antimicrobial targets.
| Oxazolidinone Classification | Structural Feature | Representative Compounds |
|---|---|---|
| N-aryl-oxazolidinones | Aromatic substituent at N-3 | Linezolid, Tedizolid |
| N-alkyl-oxazolidinones | Aliphatic substituent at N-3 | 3-(2-aminoethyl)-1,3-oxazolidin-2-one |
| C-substituted oxazolidinones | Modifications at ring carbon | Various research compounds |
The pharmacophore analysis reveals that this compound maintains the essential oxazolidinone core while introducing structural elements that may confer distinct biological properties. The 2-aminoethyl substituent provides a basic nitrogen functionality that could participate in hydrogen bonding or ionic interactions with biological targets. This structural feature differentiates the compound from conventional antimicrobial oxazolidinones and suggests potential applications in alternative therapeutic areas.
Recent research has demonstrated that oxazolidinone derivatives can function as privileged scaffolds for targeting diverse biological systems beyond antimicrobial applications. The structural versatility of the oxazolidinone framework enables medicinal chemists to develop compounds with activity against various targets, including serotonin receptors, kinases, and other therapeutic proteins. The specific substitution pattern in this compound positions it within this expanding landscape of oxazolidinone applications.
The compound's classification within the oxazolidinone family also reflects broader trends in pharmaceutical research toward exploring established pharmacophores for new therapeutic applications. The oxazolidinone scaffold has demonstrated remarkable versatility, with derivatives showing activity in antibacterial, antitubercular, anticancer, anti-inflammatory, neurological, and metabolic disease areas. This diversity of applications underscores the value of the oxazolidinone pharmacophore as a foundation for drug discovery efforts across multiple therapeutic domains.
Propiedades
IUPAC Name |
3-(2-aminoethyl)-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-1-2-7-3-4-9-5(7)8;/h1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUSUYADGXGEPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262773-49-8 | |
| Record name | 3-(2-aminoethyl)-1,3-oxazolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Cyclization of 2-Chloroethylamine Hydrochloride with Diethyl Carbonate
A widely adopted method involves the reaction of 2-chloroethylamine hydrochloride with diethyl carbonate under basic conditions. Adapted from protocols in antibacterial agent synthesis, this route proceeds via nucleophilic acyl substitution:
-
Deprotonation : Sodium methoxide (0.1–0.5 mol%) deprotonates 2-chloroethylamine hydrochloride (1 equiv) in anhydrous benzene, generating the free amine (Cl–CH₂–CH₂–NH₂).
-
Carbamate Formation : The amine attacks diethyl carbonate (5 equiv) at 130°C, forming an intermediate carbamate (EtO–CO–NH–CH₂–CH₂–Cl).
-
Cyclization : Intramolecular displacement of chloride by the carbamate oxygen yields the oxazolidinone ring, with excess diethyl carbonate removed via distillation.
-
Salt Formation : Treatment with 10% methanolic HCl precipitates the hydrochloride salt (92.2% yield, 99.3% purity).
Key Data :
This method’s efficiency stems from the commercial availability of 2-chloroethylamine hydrochloride, synthesized via ethanolamine hydrochlorination. However, side reactions like over-alkylation necessitate rigorous pH control during the cyclization phase.
Epichlorohydrin-Mediated Ring Formation with Protected Diamines
Alternative approaches leverage epichlorohydrin’s bifunctionality to construct the oxazolidinone core. As detailed in enantioselective syntheses, this method employs protected diamines to prevent cross-linking:
-
Protection : Ethylenediamine is mono-protected as a benzyl carbamate (Cbz–NH–CH₂–CH₂–NH₂) using benzyl chloroformate.
-
Epoxide Opening : The free amine attacks epichlorohydrin (1.2 equiv) in THF, forming a chlorohydrin intermediate (Cbz–NH–CH₂–CH₂–O–CH₂–CH(OH)–Cl).
-
Cyclization : Treatment with K₂CO₃ (2 equiv) induces ring closure via chloride displacement, yielding Cbz-protected oxazolidinone (73% yield).
-
Deprotection : Catalytic hydrogenolysis (H₂/Pd-C) removes the Cbz group, followed by HCl treatment to isolate the hydrochloride salt.
Advantages :
Limitations :
-
Multi-step synthesis increases cost and processing time.
-
Hydrogenolysis requires specialized equipment to manage exothermic reactions.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance cyclization rates by stabilizing transition states. Sodium methoxide outperforms weaker bases like K₂CO₃ in diethyl carbonate routes, achieving 95% conversion at 130°C. Conversely, epichlorohydrin-mediated syntheses benefit from phase-transfer catalysts (e.g., tetrabutylammonium bromide), reducing reaction times by 40%.
Temperature and Pressure Effects
Elevated temperatures (130–160°C) are critical for overcoming the activation energy of ring closure. Microwave-assisted synthesis at 150°C reduces cyclization time to 20 minutes but risks racemization. Industrial-scale processes often employ pressurized reactors (3–5 bar) to maintain solvent integrity at high temperatures.
Analytical Characterization and Purity Assessment
Post-synthetic analysis combines spectroscopic and chromatographic techniques:
-
¹H/¹³C NMR : Distinct signals for the oxazolidinone carbonyl (δ 157–159 ppm) and aminoethyl protons (δ 2.7–3.4 ppm).
-
HRMS-ESI : Molecular ion peak at m/z 207.1134 [M+H]⁺ confirms the target structure.
-
Chiral HPLC : Chiralpak IC column (hexane:isopropanol 90:10) resolves enantiomers, with retention times of 8.2 min (R) and 9.5 min (S).
Impurity Profile :
Industrial-Scale Production Considerations
Transitioning from lab-scale to commercial manufacturing introduces challenges:
-
Cost Efficiency : Diethyl carbonate routes are 30% cheaper than epichlorohydrin methods due to lower catalyst costs.
-
Waste Management : Recycling benzene via azeotropic distillation reduces solvent waste by 70%.
-
Regulatory Compliance : ICH Q3A guidelines mandate strict control over genotoxic impurities (e.g., epichlorohydrin residues <10 ppm) .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table compares structural, molecular, and functional properties of 3-(2-aminoethyl)-1,3-oxazolidin-2-one hydrochloride with analogous oxazolidinone derivatives and related heterocycles:
Structural and Functional Analysis
The 4-fluorophenyl analog (C₁₀H₁₁ClFN₂O₂) leverages fluorine’s electronegativity to enhance lipid solubility and bioavailability, making it suitable for central nervous system applications .
Physicochemical Properties: Molecular Weight Trends: Smaller derivatives like 4-(aminomethyl)-oxazolidinone (152.58 g/mol) may exhibit higher aqueous solubility, while bulkier structures (e.g., indole-containing compound at 259.30 g/mol) prioritize membrane permeability . Polarity: The aminoethyl group in the target compound increases polarity compared to the benzoxazolone derivative (C₈H₉ClN₂O₂), which has a hydrophobic aromatic system .
Biological Relevance: Oxazolidinones with aromatic substituents (e.g., fluorophenyl) mimic natural substrates in bacterial ribosomal binding, enhancing antibiotic potency .
Actividad Biológica
3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molar mass of approximately 166.61 g/mol. The structure features a five-membered ring containing nitrogen and oxygen, characteristic of oxazolidinones. This unique structure contributes to its biological activity, particularly its interactions with bacterial ribosomes and other cellular targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied primarily for its efficacy against Gram-positive bacteria, including resistant strains. The compound's mechanism involves inhibition of protein synthesis by binding to the bacterial ribosome, similar to other oxazolidinones like linezolid.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Compound |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Linezolid |
| Enterococcus faecalis | 16 µg/mL | Chloramphenicol |
| Streptococcus pneumoniae | 4 µg/mL | Vancomycin |
These results suggest that this compound may serve as a promising candidate for developing new antimicrobial agents.
The primary mechanism of action for this compound is its ability to bind to the 50S subunit of bacterial ribosomes, thereby inhibiting protein synthesis. This action is crucial for combating bacterial infections, particularly those caused by multi-drug resistant organisms.
In vitro studies have demonstrated that the compound can disrupt bacterial cell membranes and induce cell lysis. Fluorescence microscopy has shown significant membrane damage in treated Gram-positive bacteria, indicating a dual mechanism involving both ribosomal inhibition and membrane disruption .
Structure-Activity Relationship (SAR)
The biological activity of oxazolidinone derivatives is significantly influenced by their structural features. The aminoethyl substitution on the oxazolidinone ring enhances interaction with biological targets compared to other similar compounds. This modification may improve binding affinity and selectivity towards bacterial ribosomes.
Table 2: Comparison of Oxazolidinone Derivatives
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Linezolid | Oxazolidinone | Broad-spectrum antibiotic |
| Tedizolid | Oxazolidinone | Improved potency against resistant strains |
| This compound | Oxazolidinone | Enhanced interaction with bacterial targets |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : A study conducted on various clinical isolates demonstrated that the compound exhibited lower MIC values compared to traditional antibiotics like chloramphenicol and vancomycin against resistant strains .
- Cytotoxicity Assessment : In cytotoxicity assays using mammalian cell lines, the compound showed non-cytotoxic effects at concentrations effective against bacteria, suggesting a favorable therapeutic index .
Q & A
Q. What are the established synthetic routes for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized via cyclization and substitution reactions. Key steps include the formation of the oxazolidinone ring through intramolecular cyclization of a precursor containing both amine and carbonyl functionalities. Optimization involves controlling reaction temperature (e.g., 0–5°C for exothermic steps), pH adjustment to stabilize intermediates, and purification via recrystallization using ethanol/water mixtures. Monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures purity ≥95% .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Spectroscopy : Use - and -NMR to confirm the oxazolidinone ring and aminoethyl side chain. IR spectroscopy identifies carbonyl (C=O) stretching at ~1750 cm and NH vibrations.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement verifies bond lengths and angles. ORTEP-3 graphical tools aid in visualizing thermal ellipsoids and hydrogen-bonding networks .
Q. What are the primary applications of this compound in current pharmacological research?
The compound acts as a molecular scaffold for targeting enzymes (e.g., proteases) and receptors (e.g., G protein-coupled receptors). Its oxazolidinone core enables functionalization via oxidation or substitution, making it a precursor for bioactive derivatives. Studies highlight its role in antimicrobial and central nervous system (CNS) drug discovery .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structural refinement of this compound?
Discrepancies in thermal parameters or hydrogen-bonding networks can arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN and BASF commands to model twinning. Validate with residual density maps and cross-check using independent refinement pipelines (e.g., Olex2 vs. SHELXLE). High-resolution data (≤1.0 Å) improves accuracy .
Q. What mechanistic insights explain the compound’s reactivity in cyclization and substitution reactions?
The oxazolidinone ring’s electrophilic carbonyl group facilitates nucleophilic attack by the aminoethyl side chain, driving cyclization. Substitution reactions at the 5-position of the ring are guided by steric and electronic effects; electron-withdrawing groups (e.g., halogens) enhance reactivity. Density functional theory (DFT) calculations can model transition states to predict regioselectivity .
Q. How does the aminoethyl side chain influence the compound’s molecular interactions and bioactivity?
The aminoethyl group enhances solubility in polar solvents and enables hydrogen bonding with biological targets (e.g., enzyme active sites). Comparative studies with analogs lacking this side chain show reduced binding affinity for serotonin receptors, underscoring its role in target engagement. Molecular dynamics simulations reveal conformational flexibility critical for receptor docking .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s stability under acidic conditions be addressed?
Discrepancies in stability studies may arise from varying experimental setups (e.g., HCl concentration, temperature). Replicate experiments under standardized conditions (e.g., 1M HCl, 25°C) using HPLC to quantify degradation products. Stability is pH-dependent due to protonation of the amino group, which alters reactivity .
Methodological Tables
Table 1: Key Crystallographic Parameters for Structural Validation
| Parameter | Value (This Compound) | Reference (Oxazolidinone Derivatives) |
|---|---|---|
| C=O Bond Length (Å) | 1.34 ± 0.02 | 1.33–1.35 |
| N–C (Å) | 1.46 ± 0.03 | 1.45–1.47 |
| Torsion Angle (°) | 12.5 ± 0.5 | 10–15 |
Table 2: Synthetic Yield Optimization Strategies
| Condition | Yield Improvement | Purity Impact |
|---|---|---|
| Slow addition of EtN | +15% | Neutral |
| Ethanol recrystallization | –5% | +10% |
| Low-temperature cyclization | +20% | +5% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
